P2X4 Receptor Antagonism: Cross-Study Comparison Highlights Weaker Potency Relative to Optimized Scaffolds
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid exhibits measurable but relatively weak antagonist activity at the human P2X4 purinoceptor. In a functional cellular assay using human 1321N1 cells, the compound reduced intracellular Ca²⁺ influx with an IC₅₀ of 8.34 µM (8.34E+3 nM) [1]. This positions it as a low-potency starting point when compared to more optimized P2X4 antagonists reported in the literature, which achieve IC₅₀ values in the low nanomolar range. For instance, compound BX430, a well-characterized selective P2X4 antagonist, exhibits an IC₅₀ of approximately 100 nM in similar functional assays. This represents a potency differential of roughly two orders of magnitude, underscoring that while 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid engages the target, it does not represent a potent or optimized tool compound for this receptor.
| Evidence Dimension | In vitro functional antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 8.34 µM (8,340 nM) |
| Comparator Or Baseline | BX430 (Selective P2X4 antagonist) IC₅₀ ≈ 100 nM |
| Quantified Difference | Target compound is approximately 83-fold less potent |
| Conditions | Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells, assessed as reduction in intracellular Ca²⁺ influx after 30 min incubation. |
Why This Matters
This data is crucial for procurement decisions where a potent P2X4 antagonist is required; this compound would not be suitable, but it could serve as a scaffold for medicinal chemistry optimization.
- [1] BindingDB. Entry BDBM50596636 (CHEMBL5181561). Affinity Data for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. Accessed 2024. View Source
